3-Aminoquinoxalin-2(1H)-one
Overview
Description
3-Aminoquinoxalin-2(1H)-one is a chemical compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The interest in this compound is reflected in the development of novel synthetic methods aimed at improving the efficiency and functional group tolerance of its production.
Synthesis Analysis
Several methods have been developed for the synthesis of 3-aminoquinoxalin-2(1H)-ones. A copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with primary or secondary amines has been reported, yielding a wide variety of 3-aminoquinoxalin-2(1H)-ones with up to 98% yield and good functional group tolerance . Another approach involves visible-light-promoted rhodamine B-catalyzed amidation reaction of quinoxalin-2(1H)-ones and amides, using ambient air as an oxidant to efficiently synthesize N-acylated 3-aminoquinoxalin-2(1H)-ones under metal-free conditions . Additionally, a copper-catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones has been developed, providing a practical approach to the synthesis of pharmaceutical active 3-aminoquinoxalinones .
Molecular Structure Analysis
The molecular structure of 3-aminoquinoxalin-2(1H)-one derivatives can be complex, as demonstrated by the synthesis of a compound that crystallizes in the amide tautomeric form and assembles into a triple helix by intermolecular hydrogen bonds in the crystal lattice . This highlights the potential for diverse molecular interactions and structural motifs within this class of compounds.
Chemical Reactions Analysis
3-Aminoquinoxalin-2(1H)-ones can participate in various chemical reactions. For instance, they can be used as organocatalysts for the activation of aldehydes for the synthesis of tertiary amines . They are also precursors in the synthesis of highly substituted 3,4-dihydroquinoxalin-2-amine derivatives through three-component condensation reactions . Furthermore, they can be involved in the synthesis of emission solvatochromic 3-aminovinylquinoxalines, which exhibit high fluorescence and solvatochromicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminoquinoxalin-2(1H)-ones are influenced by their molecular structure. The hydrogen-bonded triple helical structure of certain derivatives suggests a propensity for intermolecular interactions, which can affect their solubility, melting points, and crystalline properties . The photophysical properties of 3-aminovinylquinoxalines, a class of compounds derived from 3-aminoquinoxalin-2(1H)-ones, have been studied, revealing their high fluorescence and the impact of solvent polarity on their emission properties .
Scientific Research Applications
Synthesis of N-acylated 3-aminoquinoxalin-2(1H)-ones : A study demonstrated the use of ambient air as an oxidant for the efficient synthesis of N-acylated 3-aminoquinoxalin-2(1H)-ones. This process utilizes visible-light-promoted rhodamine B-catalyzed amidation reaction under metal-free and strong oxidant-free conditions (Xie et al., 2019).
Copper-catalyzed oxidative amination : Another research introduced a method for copper-catalyzed oxidative C-3 amination of quinoxalin-2(1H)-ones with primary or secondary amines. This method allows the preparation of a wide variety of 3-aminoquinoxalin-2(1H)-ones with up to 98% yield, demonstrating good functional group tolerance and featuring atom economy and mild reaction conditions (Li et al., 2016).
Visible-light-initiated decarboxylative alkylation : A study developed an efficient method for the synthesis of 3-alkylquinoxalin-2(1H)-ones through visible-light-mediated decarboxylative alkylation, using eco-friendly PEG-200 as the reaction medium. This ruthenium(II) catalytic system can be successfully recycled multiple times without significant efficiency loss (Xie et al., 2019).
Antitumor and tubulin-binding properties : The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative of 3-aminoquinoxalin-2(1H)-one, has shown promising antitumor activity. It inhibits tumor growth, induces apoptosis, and disrupts tumor vasculature, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
AMPA-receptor antagonists with anticonvulsant activity : A series of quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their AMPA-receptor antagonism, which is proposed as a mode of their anticonvulsant activity. These compounds showed high binding affinities toward the AMPA-receptor and demonstrated significant anticonvulsant activities in experimental models (El-Helby et al., 2017).
Future Directions
Future developments of reactions involving 3-Aminoquinoxalin-2(1H)-one are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .
properties
IUPAC Name |
3-amino-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBADXPVZMYLKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406176 | |
Record name | 3-amino-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinoxalin-2(1H)-one | |
CAS RN |
35015-91-9 | |
Record name | 3-amino-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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